2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a complex organic compound that features a unique structure combining a pyrazole ring with isopropyl and pyrazinyl substituents. This compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities, including potential antimicrobial and anticancer properties. The molecular formula for this compound is with a molecular weight of approximately 230.27 g/mol.
The synthesis of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile can be approached through several methods:
The optimization of reaction conditions, such as temperature and reagent purity, is crucial in maximizing yield and purity during synthesis.
The molecular structure of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile can be represented using various notations:
CC(C)C1=CC(=NN1CC#N)C2=NC=CN=C2
TZVDAQHDABKALC-UHFFFAOYSA-N
This structure reveals the presence of a pyrazole ring substituted at the 5-position with an isopropyl group and at the 3-position with a pyrazinyl group, along with an acetonitrile group.
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions:
These reactions highlight the compound's potential for further chemical modifications and applications in synthetic chemistry.
The mechanism of action for 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile is primarily associated with its interactions at the molecular level within biological systems:
The physical and chemical properties of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 230.27 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Density | Not available |
Solubility | Soluble in organic solvents |
These properties are essential for understanding the compound's behavior in various environments and its potential applications.
The applications of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetonitrile span several fields:
CAS No.: 21900-52-7
CAS No.: 354-03-0
CAS No.: 141781-17-1
CAS No.: 467-14-1
CAS No.: 2514-52-5